molecular formula C17H14FN3O3S2 B15110094 N-[(2E)-5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]-3-methylbenzamide

N-[(2E)-5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]-3-methylbenzamide

Cat. No.: B15110094
M. Wt: 391.4 g/mol
InChI Key: NHRKDEXNSCNPLN-UHFFFAOYSA-N
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Description

The compound N-[(2E)-5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]-3-methylbenzamide belongs to the 1,3,4-thiadiazole class, characterized by a five-membered heterocyclic ring containing two nitrogen atoms and one sulfur atom. Its structure features:

  • A 3-methylbenzamide substituent at the ylidene position, contributing to steric and electronic effects.
  • An (E)-configuration at the hydrazone-like ylidene moiety, critical for molecular interactions.

This compound’s design aligns with strategies to optimize pharmacokinetic and pharmacodynamic properties through fluorinated and sulfonyl groups, which are common in antimicrobial and enzyme-targeting agents .

Properties

Molecular Formula

C17H14FN3O3S2

Molecular Weight

391.4 g/mol

IUPAC Name

N-[5-[(2-fluorophenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]-3-methylbenzamide

InChI

InChI=1S/C17H14FN3O3S2/c1-11-5-4-7-12(9-11)15(22)19-16-20-21-17(25-16)26(23,24)10-13-6-2-3-8-14(13)18/h2-9H,10H2,1H3,(H,19,20,22)

InChI Key

NHRKDEXNSCNPLN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=NN=C(S2)S(=O)(=O)CC3=CC=CC=C3F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]-3-methylbenzamide typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 2-fluorobenzenesulfonyl chloride with a thiadiazole derivative under controlled conditions to form the desired product . The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC), would be employed to monitor the product’s purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorobenzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.

Scientific Research Applications

N-[(2E)-5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]-3-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2E)-5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]-3-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved could include inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural variations among analogs include substituents on the thiadiazole core, oxidation states of sulfur-containing groups, and aromatic substituents.

Compound Name / ID (Evidence) Substituents (Position) Melting Point (°C) Sulfur Oxidation State Notable Features
Target Compound 5-(2-fluorobenzylsulfonyl), 3-methylbenzamide Not reported Sulfonyl (-SO₂-) Fluorine enhances lipophilicity
11a () 5-Acetyl, 3-phenyl, chromen-2-one 214–216 Thiadiazole (neutral S) Coumarin moiety for fluorescence
11f () 5-(Thiophene-2-carbonyl), 3-phenyl 240–242 Thiadiazole (neutral S) Thiophene for π-π interactions
6f () 5-Acetyl, 3-(4-chlorophenyl), nitrile 295 Thiadiazole (neutral S) Chlorophenyl enhances stability
Compound in 5-(Benzyl sulfinyl), N-methyl Not reported Sulfinyl (-SO-) Sulfinyl group for redox activity

Key Observations:

  • The sulfonyl group in the target compound confers higher polarity and metabolic stability compared to sulfinyl () or neutral sulfur analogs .
  • Fluorine in the 2-fluorobenzyl group may improve blood-brain barrier penetration relative to non-fluorinated analogs like 11a or 6f .
  • Higher melting points (e.g., 295°C for 6f) correlate with rigid substituents like chlorophenyl or nitrile groups .

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